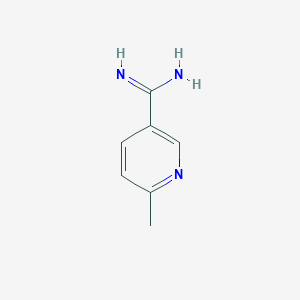

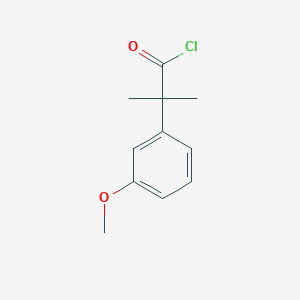

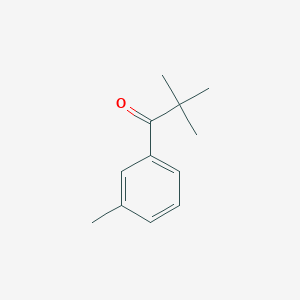

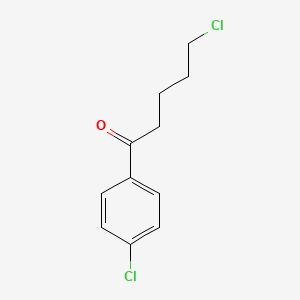

![molecular formula C7H9N3O3S B1316893 Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid CAS No. 83244-83-1](/img/structure/B1316893.png)

Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid

Descripción general

Descripción

The compound “Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid” is also known as "4-{[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid" . It is a chemical compound with a complex structure that includes a thiadiazol ring .

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For example, Infrared (IR) spectroscopy can be used to identify functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the carbon and hydrogen atoms in the molecule . The exact molecular structure of “this compound” is not specified in the retrieved papers.Aplicaciones Científicas De Investigación

Pharmacological Potential of 1,3,4-Thiadiazole and Oxadiazole Derivatives

Biological Activities and Applications : The 1,3,4-thiadiazole and oxadiazole rings serve as crucial pharmacophore scaffolds, offering a broad spectrum of pharmacological activities. These activities include antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The oxadiazole ring, in particular, is noted for being a bioisostere for carboxylic, amide, and ester groups, enhancing pharmacological activity through hydrogen bonding interactions with enzymes and receptors. Such properties underscore the significance of these heterocyclic systems as promising structures for new drug-like molecule development (Lelyukh, 2019).

Synergistic Effects and Structural Matrices : The combination of the 1,3,4-thiadiazole or oxadiazole core with various heterocycles has led to a synergistic effect in many cases, highlighting these scaffolds as important heterocyclic fragments for constructing new medicinal agents. This review presents a comprehensive analysis of the pharmacological activity of heterocyclic systems based on 1,3,4-thiadiazole, establishing their versatile pharmacological potential and their role as crucial structural matrices in medicinal chemistry (Lelyukh, 2019).

Recent Research and Developments : Further research on the synthesis and pharmacological applications of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives highlights their favorable physical, chemical, and pharmacokinetic properties. These derivatives exhibit a wide range of activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, underlining the biologically active unit role of oxadiazole in numerous compounds (Wang et al., 2022).

Mecanismo De Acción

Target of Action

The primary target of Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid is neurons in the brain . This compound, which features a 1,3,4-thiadiazole moiety, is known to have anticonvulsant activity .

Mode of Action

This compound interacts with its neuronal targets by releasing chloride ions via the GABAA pathway . This prevents neurons from firing, thereby exerting its anticonvulsant effect . The compound may also form a hydrogen bond with the active centers of cell constituents, interfering with normal cell processes .

Biochemical Pathways

The GABAA pathway is the primary biochemical pathway affected by this compound . By releasing chloride ions, this compound inhibits neuronal firing, which can help control seizures .

Pharmacokinetics

Physicochemical parameters such as xlogp, kaapa2, and quadrupole1 have been correlated with its cytotoxic activity on a-549 (lung carcinoma) cells .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of neuronal firing in the brain . This results in its anticonvulsant activity .

Action Environment

It’s worth noting that certain conditions may affect the persistence of similar compounds in soil and water/sediment systems .

Análisis Bioquímico

Biochemical Properties

Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind effectively with α, β tubulin proteins, which are crucial for cell division and structure . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the cytotoxic activity on A-549 (lung carcinoma) cells, indicating its potential as an anti-cancer agent . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to tubulin proteins inhibits their polymerization, which is essential for cell division . This inhibition can result in cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been observed to cause sustained changes in cellular function, including alterations in cell proliferation and viability. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes. Understanding the dosage effects is essential for determining the therapeutic window and ensuring the compound’s safe use in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety . Detailed studies on its metabolic pathways are necessary to optimize its therapeutic potential and minimize adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding its transport and distribution is crucial for predicting its pharmacokinetics and optimizing its delivery to target tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, influencing its interactions with biomolecules and its overall efficacy. Detailed studies on its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c1-2-3-4-9-10-7(14-4)8-5(11)6(12)13/h2-3H2,1H3,(H,12,13)(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBJGOACSXXVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001194488 | |

| Record name | 2-Oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001194488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83244-83-1 | |

| Record name | 2-Oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83244-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001194488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.